Evidence #1: 4,480‑Fold Gain in Inhibitory Potency Against Cholesterol Esterase vs. the Best Alkylboronic Acid
In the original characterization study, PNBBA inhibited bovine cholesterol esterase with a Ki of 2.9 ± 0.6 nM [1]. The most potent n‑alkylboronic acid identified for the same enzyme, n‑hexaneboronic acid, exhibited a Ki of 13 ± 1 µM in a later dimensional‑mapping study conducted by the same research group under comparable assay conditions (p‑nitrophenyl butyrate substrate, pH 7.5) [2]. This represents a 4,480‑fold improvement in binding affinity for the borinic acid scaffold over the optimal mono‑alkylboronic acid. Shorter (methaneboronic acid: no inhibition) and longer (n‑octaneboronic acid: Ki = 7 mM) alkylboronic acids are even less effective [2].
| Evidence Dimension | Inhibition constant (Ki) against cholesterol esterase |
|---|---|
| Target Compound Data | Ki = 2.9 ± 0.6 nM (PNBBA) |
| Comparator Or Baseline | n-Hexaneboronic acid: Ki = 13 ± 1 µM; Methaneboronic acid: no inhibition; n-Octaneboronic acid: Ki = 7 mM |
| Quantified Difference | 4,480-fold more potent than n-hexaneboronic acid; >2.4-million-fold more potent than n-octaneboronic acid |
| Conditions | Bovine pancreatic cholesterol esterase; substrate: p-nitrophenyl butyrate; pH 7.5, 25°C |
Why This Matters
For enzymology and inhibitor screening programs, PNBBA provides nanomolar target engagement that is unattainable with any mono-alkylboronic acid, enabling experiments at low enzyme concentrations and reducing off-target artifacts.
- [1] Sutton LD, Stout JS, Hosie L, Spencer PS, Quinn DM. Phenyl-n-butylborinic acid is a potent transition state analog inhibitor of lipolytic enzymes. Biochem Biophys Res Commun. 1986;134(1):386-392. doi:10.1016/0006-291x(86)90575-9 View Source
- [2] Sutton LD, Lantz JL, Eibes CR, Quinn DM. Dimensional mapping of the active site of cholesterol esterase with alkylboronic acid inhibitors. Biochim Biophys Acta. 1990;1041(1):79-82. doi:10.1016/0167-4838(90)90125-y View Source
